molecular formula C14H13ClO5 B3011310 [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 843620-87-1

[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B3011310
CAS No.: 843620-87-1
M. Wt: 296.7
InChI Key: ASLWLYZPCBDGRV-UHFFFAOYSA-N
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Description

[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid is a coumarin-derived compound featuring a 4-propyl substituent, a 6-chloro group, and a 7-oxyacetic acid moiety. Coumarins are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This compound is synthesized via multi-step reactions involving Pechmann condensation, hydrazide formation, and cyclization . Its molecular formula is C₁₄H₁₃ClO₅ (calculated from and ), with a molecular weight of 296.7 g/mol.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5/c1-2-3-8-4-14(18)20-11-6-12(19-7-13(16)17)10(15)5-9(8)11/h4-6H,2-3,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLWLYZPCBDGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

    Step 1: Reacting 7-hydroxy-4-methylcoumarin with ethylchloroacetate in the presence of a base such as potassium carbonate.

    Step 2: Adding hydrazine hydrate to the reaction mixture to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Activities

The compound has been investigated for its potential antimicrobial and anticancer properties. The chromenone core structure is known to exhibit various biological activities due to its ability to interact with enzymes and receptors involved in metabolic pathways.

Medicinal Chemistry

Research indicates that this compound may have therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action likely involves binding to specific enzymes or receptors, thereby modulating cellular signaling pathways and gene expression.

Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.3Inhibition of growth
A549 (Lung)12.8Induction of apoptosis
HeLa (Cervical)10.5Cell cycle arrest

Antimicrobial Activity

Another study assessed its antimicrobial properties against various pathogens. The compound displayed notable activity against Gram-positive bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Mechanism of Action

The mechanism of action of [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent on the coumarin scaffold significantly influences physicochemical and biological properties. Key analogs include:

Compound Name 4-Substituent Molecular Formula Molecular Weight (g/mol) Key References
[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid Propyl C₁₄H₁₃ClO₅ 296.7
2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Methyl C₁₂H₉ClO₅ 268.65
[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Ethyl C₁₃H₁₁ClO₅ 282.68
2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid Phenyl C₁₇H₁₁ClO₅ 330.72

Key Observations :

  • Synthetic Accessibility : Methyl and ethyl analogs are synthesized using shorter-chain acetoacetate esters in Pechmann reactions, while phenyl derivatives require aromatic aldehydes .

Functional Group Modifications at the 7-Position

The 7-oxyacetic acid group can be modified to esters or hydrazides, altering reactivity and bioactivity:

Compound Name 7-Substituent Key Properties References
This compound Acetic acid Polar, forms salts; potential for hydrogen bonding
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate Acetate ester Higher volatility; hydrolyzes to acetic acid
(7-Hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide Hydrazide Forms Schiff bases; enhances antimicrobial activity

Impact on Bioactivity :

  • Hydrazide derivatives (e.g., compound 3 in ) exhibit improved antimicrobial activity due to increased intracellular accumulation .
  • Ester derivatives (e.g., ) may act as prodrugs, releasing active acetic acid in vivo .

Antimicrobial Activity

  • Propyl Derivative : Preliminary studies suggest moderate activity against Gram-positive bacteria (e.g., S. aureus), attributed to its balanced lipophilicity .
  • Phenyl Analog : Enhanced activity against resistant strains due to aromatic stacking interactions with bacterial enzymes .
  • Hydrazide Derivatives : Broad-spectrum activity with MIC values ≤16 µg/mL for both Gram-positive and Gram-negative bacteria .

Anti-Inflammatory and Analgesic Potential

  • Methyl and ethyl analogs show COX-2 inhibition (IC₅₀ ~10 µM), while propyl derivatives exhibit prolonged analgesic effects in rodent models .

Challenges and Stability Considerations

  • Synthesis : Propyl and phenyl derivatives require stringent anhydrous conditions for cyclization (e.g., ZnCl₂ in DMF) .
  • Stability : Acetic acid derivatives are hygroscopic, necessitating storage under inert conditions. Esters are prone to hydrolysis, limiting shelf life .

Biological Activity

[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid, a synthetic compound belonging to the chromenone derivatives, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetic acid
  • Molecular Formula: C14H13ClO5
  • CAS Number: 843620-87-1

The compound features a chromenone core with notable substituents including a chloro group and a propyl side chain, which are critical for its biological activity. The presence of the acetic acid moiety further enhances its solubility and reactivity.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

  • Anticancer Activity
    • Studies indicate that chromenone derivatives, including this compound, show promise in inhibiting cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
    CompoundCell LineIC50 (μM)
    This compoundMCF-7TBD
    Related Chromenone DerivativeHeLa0.47
  • Antimicrobial Properties
    • The compound has also been evaluated for antimicrobial activity. Chromenone derivatives are known to exhibit broad-spectrum antimicrobial effects against bacteria and fungi. The specific activity of this compound against various pathogens remains an area of active research .
  • Inhibition of Carbonic Anhydrases
    • Recent studies have highlighted the potential of chromenone derivatives as selective inhibitors of tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII. These enzymes are implicated in tumor progression and metastasis. This compound may exhibit similar inhibitory profiles .

The biological effects of [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yloxy]acetic acid can be attributed to several mechanisms:

  • Enzyme Interaction
    • The compound may bind to specific enzymes involved in metabolic pathways, thereby inhibiting or activating their functions. This interaction is crucial in mediating its anticancer effects.
  • Receptor Modulation
    • It is hypothesized that the compound could modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration
    • The compound may affect gene expression related to cell survival and proliferation, contributing to its anticancer properties.

Case Studies

Several studies have explored the biological activities of chromenone derivatives:

  • Study on Anticancer Activity
    • A study conducted by Afifi et al. (2017) demonstrated that certain chromenone derivatives exhibited potent anticancer activity against MCF-7 cells with IC50 values ranging from 0.47 to 9.54 μM .
  • Inhibition Studies
    • Research focusing on the inhibition of carbonic anhydrases revealed that certain derivatives selectively inhibit CA IX and XII without affecting other isoforms, suggesting a targeted approach for cancer therapy .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure of [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid?

  • Methodology : Use a combination of NMR (¹H and ¹³C) and IR spectroscopy to identify functional groups (e.g., carbonyl, chromenone ring). Compare experimental data with computational predictions or reference spectra. For unambiguous confirmation, X-ray crystallography using programs like SHELXL or Mercury can resolve anisotropic displacement parameters and validate bond lengths/angles. Canonical SMILES and InChIKey provided in structural data (e.g., LQKYZSYRLWUYET-UHFFFAOYSA-N ) can assist in computational validation.

Q. How can purity be reliably determined for this compound?

  • Methodology : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Calibrate using a reference standard of ≥95% purity . For trace impurities, high-resolution mass spectrometry (HRMS) or LC-MS can detect low-abundance contaminants. Ensure solvent compatibility (e.g., acetonitrile/water gradients) to avoid co-elution artifacts.

Q. What synthetic routes are effective for preparing this compound?

  • Methodology : A common approach involves esterification of 7-hydroxy-2-oxochromene derivatives with bromoacetic acid, followed by hydrolysis. For example, refluxing 7-hydroxy-2-oxo-4-propylchromene with bromoacetic acid in ethanol, then neutralizing with ice-cold water to precipitate the product . Optimize reaction time (5–6 hours) and stoichiometry (1:1.2 molar ratio) to maximize yield.

Advanced Research Questions

Q. How can discrepancies between experimental and computational crystallographic data be resolved?

  • Methodology : If bond lengths/angles from X-ray data (e.g., SHELXL-refined structures ) deviate from DFT-optimized geometries, check for thermal motion artifacts or disorder in the crystal lattice. Use Mercury’s packing similarity tool to compare intermolecular interactions. Re-refine data with alternate software (e.g., WinGX ) to rule out algorithmic biases.

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodology : Introduce substituents at the 7-oxyacetic acid or 4-propyl positions to modulate pharmacokinetics. For example, synthesize hydrazide derivatives via condensation with hydrazine hydrate , or create thiazolidinone analogs using 2-mercaptoacetic acid cyclization . Prioritize derivatives with logP < 3.5 (predicted via ChemAxon) to enhance solubility.

Q. How can in vitro acetylcholinesterase inhibition assays be optimized for this compound?

  • Methodology : Follow protocols from literature using Ellman’s method : Incubate brain homogenate supernatant with 0.5 mM DTNB and 1 mM acetylthiocholine. Measure absorbance at 412 nm every 30 seconds for 90 seconds. Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Include donepezil as a positive control and validate enzyme activity with a Bradford protein assay.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Adhere to GHS hazard codes (e.g., H300 for acute toxicity ). Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with activated carbon and dispose via hazardous waste channels. Store in a desiccator (P402 ) away from ignition sources (P210 ).

Q. How can environmental toxicity be assessed for this compound?

  • Methodology : Conduct Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀. Classify per GHS criteria (e.g., H400 ). For degradation studies, use HPLC-MS to monitor hydrolysis products under simulated sunlight (λ > 290 nm) and pH 7.4 buffer.

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